molecular formula C12H7Br3O B125055 1,3-Dibromo-5-(3-bromophenoxy)benzene CAS No. 147217-79-6

1,3-Dibromo-5-(3-bromophenoxy)benzene

Cat. No. B125055
M. Wt: 406.89 g/mol
InChI Key: XUKPJLVONRTECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dibromo-5-(3-bromophenoxy)benzene” is a chemical compound with the molecular formula C12H7Br3O and a molecular weight of 406.89 g/mol1.



Synthesis Analysis

I couldn’t find specific information on the synthesis of “1,3-Dibromo-5-(3-bromophenoxy)benzene”. However, bromination is a common method for synthesizing dibromobenzenes2. The Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids is another method that could potentially be used3.



Molecular Structure Analysis

The molecular structure of “1,3-Dibromo-5-(3-bromophenoxy)benzene” is not readily available. However, the structure of a similar compound, 1,3-dibromobenzene, is available and it consists of a benzene ring with bromine atoms at the 1 and 3 positions4.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “1,3-Dibromo-5-(3-bromophenoxy)benzene”. However, bromobenzenes are generally reactive towards electrophilic aromatic substitution2.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1,3-Dibromo-5-(3-bromophenoxy)benzene” are not readily available. However, bromobenzenes are generally nonpolar and immiscible with water5.


Scientific Research Applications

Brominated Flame Retardants

Brominated flame retardants (BFRs) are widely used in various materials to enhance their fire resistance. 1,3-Dibromo-5-(3-bromophenoxy)benzene could theoretically contribute to this domain due to its brominated structure. A critical review on novel brominated flame retardants (NBFRs) highlights their occurrence in indoor air, dust, consumer goods, and food, emphasizing the need for research on their occurrence, environmental fate, and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This suggests that compounds like 1,3-Dibromo-5-(3-bromophenoxy)benzene might be of interest for their applications in materials science and their environmental impact.

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide is a molecule with relevance in supramolecular chemistry, indicating that brominated benzene derivatives could also have potential applications in this field. These compounds are valuable for their ability to self-assemble into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding, driving applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012). This aspect might hint at the utility of brominated benzene derivatives in creating new materials with specific structural or functional properties.

Environmental Impact and Toxicology

The environmental impact and toxicology of brominated compounds, especially those related to flame retardants, are critical areas of research. Studies on 2,4,6-tribromophenol, a brominated phenol, cover its occurrence in the environment and its toxic effects, highlighting the compound's ubiquity and the need for more research on its health and ecological impacts (Koch & Sures, 2018). Although not directly related to 1,3-Dibromo-5-(3-bromophenoxy)benzene, this study underscores the importance of understanding the environmental fate and potential health risks associated with brominated aromatic compounds.

Safety And Hazards

The safety and hazards of “1,3-Dibromo-5-(3-bromophenoxy)benzene” are not readily available. However, bromobenzenes can be harmful if swallowed and may cause skin and eye irritation6.


Future Directions

I couldn’t find specific information on the future directions of “1,3-Dibromo-5-(3-bromophenoxy)benzene”. However, bromobenzenes are commonly used in organic synthesis, so research in this area is ongoing7.


Please note that this information is based on the data available and may not be fully accurate or complete. For a comprehensive analysis, please consult a chemistry professional or academic database.


properties

IUPAC Name

1,3-dibromo-5-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3O/c13-8-2-1-3-11(5-8)16-12-6-9(14)4-10(15)7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKPJLVONRTECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583560
Record name 1,3-Dibromo-5-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-(3-bromophenoxy)benzene

CAS RN

147217-79-6
Record name 3,3',5-Tribromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dibromo-5-(3-bromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5-TRIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HQ5QD2RX8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.